Cas no 1219914-90-5 (5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide)

5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide structure
1219914-90-5 structure
商品名:5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
CAS番号:1219914-90-5
MF:C14H12N4O2
メガワット:268.2706823349
CID:6221949
PubChem ID:49670700

5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
    • 1219914-90-5
    • F5882-4064
    • AKOS024526797
    • 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide
    • インチ: 1S/C14H12N4O2/c19-14(12-6-13(20-18-12)8-1-2-8)16-10-4-3-9-7-15-17-11(9)5-10/h3-8H,1-2H2,(H,15,17)(H,16,19)
    • InChIKey: PSOUWFBXNXZVDX-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(C(NC2C=CC3C=NNC=3C=2)=O)=N1)C1CC1

計算された属性

  • せいみつぶんしりょう: 268.09602564g/mol
  • どういたいしつりょう: 268.09602564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 83.8Ų

5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5882-4064-10μmol
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
1219914-90-5
10μmol
$69.0 2023-09-09
Life Chemicals
F5882-4064-50mg
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
1219914-90-5
50mg
$160.0 2023-09-09
Life Chemicals
F5882-4064-30mg
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
1219914-90-5
30mg
$119.0 2023-09-09
Life Chemicals
F5882-4064-1mg
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
1219914-90-5
1mg
$54.0 2023-09-09
Life Chemicals
F5882-4064-5mg
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
1219914-90-5
5mg
$69.0 2023-09-09
Life Chemicals
F5882-4064-4mg
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
1219914-90-5
4mg
$66.0 2023-09-09
Life Chemicals
F5882-4064-25mg
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
1219914-90-5
25mg
$109.0 2023-09-09
Life Chemicals
F5882-4064-10mg
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
1219914-90-5
10mg
$79.0 2023-09-09
Life Chemicals
F5882-4064-2mg
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
1219914-90-5
2mg
$59.0 2023-09-09
Life Chemicals
F5882-4064-5μmol
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
1219914-90-5
5μmol
$63.0 2023-09-09

5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide 関連文献

5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamideに関する追加情報

5-Cyclopropyl-N-(1H-Indazol-6-yl)-1,2-Oxazole-3-Carboxamide: A Comprehensive Overview

The compound 5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide, identified by the CAS number 1219914-90-5, represents a significant advancement in the field of organic chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in drug discovery and development. The compound's structure is characterized by a cyclopropyl group attached to a 1,2-oxazole ring system, which is further linked to an indazole moiety through an amide bond. This combination of functional groups endows the molecule with intriguing chemical and biological properties.

Recent studies have highlighted the importance of oxazole derivatives in medicinal chemistry, particularly their role as scaffolds for designing bioactive molecules. The presence of the indazole group in this compound adds another layer of complexity and functionality. Indazoles are known for their ability to interact with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). The integration of these two heterocyclic systems in 5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide creates a molecule with potential therapeutic applications.

The synthesis of this compound involves a multi-step process that combines principles from both classical and modern organic chemistry. Key steps include the formation of the oxazole ring, the introduction of the cyclopropyl group, and the coupling reaction that establishes the amide bond with the indazole moiety. Researchers have optimized these steps to achieve high yields and excellent stereochemical control, ensuring the compound's purity and consistency.

One of the most promising aspects of 5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide is its potential as a lead compound in drug development. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, recent findings suggest that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are often overexpressed in cancer cells.

In addition to its pharmacological properties, this compound has also been studied for its physical and chemical characteristics. Its solubility profile, stability under various conditions, and spectral properties (e.g., UV-vis and NMR) have been thoroughly investigated. These studies provide valuable insights into its behavior under different experimental conditions and pave the way for further research into its applications.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with target proteins, while quantum mechanical calculations have provided insights into its electronic structure and reactivity. These computational approaches complement experimental findings and contribute to a more comprehensive understanding of the molecule's behavior.

In conclusion, 5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide stands out as a compelling example of how advanced synthetic strategies and cutting-edge research can lead to innovative chemical entities with significant therapeutic potential. As ongoing studies continue to unravel its full spectrum of properties, this compound is poised to make meaningful contributions to the field of medicinal chemistry.

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